Butyl 3-(3-methoxyphenyl)prop-2-enoate
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Overview
Description
Butyl 3-(3-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O3. It is an ester derivative of cinnamic acid, where the butyl group is attached to the carboxyl group and the methoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-(3-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-methoxyphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propan-2-one.
Reduction: Butyl 3-(3-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of butyl 3-(3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methoxyphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of a butyl group.
Butyl acrylate: Shares the butyl ester group but lacks the methoxyphenyl moiety.
Uniqueness
Butyl 3-(3-methoxyphenyl)prop-2-enoate is unique due to the presence of both the methoxyphenyl and butyl ester groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
606100-34-9 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-10-17-14(15)9-8-12-6-5-7-13(11-12)16-2/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
PORRSUKXOFJHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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